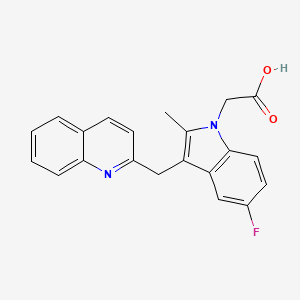

OC000459

Descripción general

Descripción

Mecanismo De Acción

OC-459 ejerce sus efectos mediante la unión selectiva y el antagonismo del receptor CRTH2. Este receptor está involucrado en el reclutamiento y la activación de eosinófilos, basófilos y células T helper tipo 2, que juegan un papel crucial en las respuestas alérgicas e inflamatorias. Al bloquear el receptor CRTH2, OC-459 inhibe las vías de señalización descendentes, lo que lleva a una reducción en la liberación de mediadores proinflamatorios y al alivio de los síntomas asociados con condiciones alérgicas e inflamatorias .

Análisis Bioquímico

Biochemical Properties

OC000459 potently displaces prostaglandin D2 (PGD2) from human recombinant DP2 . It does not interfere with the ligand binding properties or functional activities of other prostanoid receptors . This compound inhibits chemotaxis of human Th2 lymphocytes and cytokine production by human Th2 lymphocytes .

Cellular Effects

This compound competitively antagonizes eosinophil shape change responses induced by PGD2 in both isolated human leukocytes and human whole blood . It does not inhibit responses to eotaxin, 5-oxo-eicosatetraenoic acid, or complement component C5a . This compound also inhibits the activation of Th2 cells and eosinophils in response to supernatants from IgE/anti-IgE-activated human mast cells .

Molecular Mechanism

This compound is an indole-acetic acid derivative that binds to the DP2 receptor, thereby inhibiting the recruitment and activation of Th2 lymphocytes, eosinophils, and basophils in response to PGD2 . This results in the inhibition of mast cell-dependent activation of both human Th2 lymphocytes and eosinophils .

Temporal Effects in Laboratory Settings

This compound has been shown to be effective in inhibiting blood eosinophilia induced by 13,14-dihydro-15-keto-PGD2 (DK-PGD2) in rats . It also inhibits airway eosinophilia in response to an aerosol of DK-PGD2 in guinea pigs .

Dosage Effects in Animal Models

In animal models, this compound has been found to be orally bioavailable and effective in inhibiting blood eosinophilia induced by DK-PGD2 . The effective dose was found to be 0.04 mg/kg in rats and 0.01 mg/kg in guinea pigs .

Metabolic Pathways

It is known that this compound is an antagonist of the DP2 receptor, which is involved in the prostaglandin D2 pathway .

Transport and Distribution

It is known that this compound is orally bioavailable , suggesting that it can be absorbed and distributed in the body.

Métodos De Preparación

La síntesis de OC-459 implica varios pasos, comenzando con la preparación del núcleo de ácido indole-1-acético. La ruta sintética generalmente incluye los siguientes pasos:

Formación del núcleo indólico: El núcleo indólico se sintetiza mediante una reacción de síntesis de indole de Fischer, donde la fenilhidrazina reacciona con un aldehído o cetona en condiciones ácidas.

Introducción del grupo flúor: El átomo de flúor se introduce mediante fluoración electrófila utilizando un agente fluorante como Selectfluor.

Formación de la porción de quinolina: La porción de quinolina se sintetiza mediante una síntesis de Friedländer, donde un derivado de anilina reacciona con un compuesto carbonílico en presencia de una base.

Acoplamiento de las porciones de indole y quinolina: Las porciones de indole y quinolina se acoplan mediante una reacción de sustitución nucleófila, formando la estructura final de OC-459

Análisis De Reacciones Químicas

OC-459 experimenta diversas reacciones químicas, que incluyen:

Oxidación: OC-459 puede oxidarse utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo, lo que lleva a la formación de los productos oxidados correspondientes.

Reducción: La reducción de OC-459 puede lograrse utilizando agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio, lo que da como resultado la formación de derivados reducidos.

Sustitución: OC-459 puede sufrir reacciones de sustitución nucleófila, donde los nucleófilos como las aminas o los tioles reemplazan grupos funcionales específicos en la molécula.

Aplicaciones Científicas De Investigación

Comparación Con Compuestos Similares

OC-459 es único entre los antagonistas de CRTH2 debido a su alta selectividad y potencia. Los compuestos similares incluyen:

Fevipiprant (QAW039): Otro antagonista de CRTH2 con posibles aplicaciones terapéuticas en enfermedades alérgicas.

Ramatroban: Un antagonista de CRTH2 utilizado en el tratamiento de la rinitis alérgica y el asma.

AZD-1981: Un antagonista de CRTH2 que se ha investigado por su potencial en el tratamiento del asma y otras condiciones alérgicas.

OC-459 se destaca por su perfil farmacocinético favorable y su fuerte afinidad de unión al receptor CRTH2, lo que lo convierte en un candidato prometedor para su desarrollo posterior en el tratamiento de enfermedades alérgicas e inflamatorias.

Propiedades

IUPAC Name |

2-[5-fluoro-2-methyl-3-(quinolin-2-ylmethyl)indol-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17FN2O2/c1-13-17(11-16-8-6-14-4-2-3-5-19(14)23-16)18-10-15(22)7-9-20(18)24(13)12-21(25)26/h2-10H,11-12H2,1H3,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FATGTHLOZSXOBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1CC(=O)O)C=CC(=C2)F)CC3=NC4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00234343 | |

| Record name | OC-000459 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00234343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851723-84-7 | |

| Record name | OC-000459 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0851723847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OC-459 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11900 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | OC-000459 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00234343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TIMAPIPRANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04XB9TB8OL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

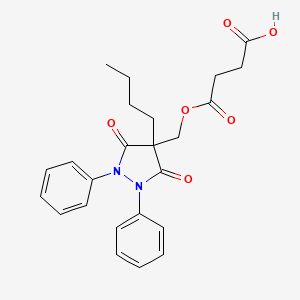

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

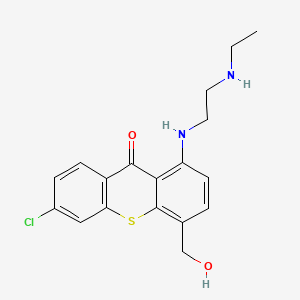

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3E,5S,6S,7S,9R,11E,13E,15R,16R)-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-6-[[(4S,6R,7S,9R)-6-hydroxy-4,9-dimethyl-2-oxo-1,3,8-trioxaspiro[4.5]decan-7-yl]oxy]-5,7,9,16-tetramethyl-1-oxacyclohexadeca-3,11,13-triene-2,10-dione](/img/structure/B1682843.png)